1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(2-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c1-2-26-17-7-4-3-6-15(17)21-18(23)20-13-8-9-14(19)16(12-13)22-10-5-11-27(22,24)25/h3-4,6-9,12H,2,5,10-11H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKRWGCDFMAHLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Isothiazolidinone Ring: This step often involves the reaction of a suitable thiourea derivative with a chlorinating agent to form the isothiazolidinone ring.
Substitution Reaction: The chlorinated phenyl ring is introduced through a nucleophilic aromatic substitution reaction.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The isothiazolidinone moiety can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents and mild heating.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isothiazolidinone ring typically yields sulfone derivatives, while nucleophilic substitution of the chloro group can yield a variety of substituted phenylureas.
Scientific Research Applications
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Agricultural Chemistry: The compound may be used as a precursor for the synthesis of herbicides or pesticides.
Materials Science: Its derivatives can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea exerts its effects is often related to its ability to interact with specific molecular targets. For example:
Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: It may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related urea derivatives, focusing on substituents, synthetic yields, spectroscopic data, and biological activities.
Key Observations:
Substituent Impact on Activity: The trifluoromethyl (CF₃) group (common in –8, 10) is associated with enhanced lipophilicity and metabolic resistance, critical for kinase inhibition (e.g., Sorafenib ).
Synthetic Accessibility :
- Compounds with thiazole (e.g., 9k ) or pyridine (e.g., 82 ) substituents show higher yields (55–87%), suggesting robust synthetic routes. The target compound’s isothiazolidin-dioxide group may require specialized oxidation steps, complicating synthesis.
Spectroscopic Validation :
- Urea linkages in analogs like SS-02 and 9k were confirmed via IR (N-H stretch ~3340 cm⁻¹) and ESI-MS, providing a benchmark for characterizing the target compound.
Biological Performance: Sorafenib Tosylate remains the gold standard for urea-based anticancer agents, highlighting the importance of pyridine and carbamoyl groups in target engagement. The target compound’s 2-ethoxyphenyl group may mimic Sorafenib’s phenoxy moiety, but its isothiazolidin-dioxide group lacks precedent in clinical candidates.
Limitations:
- No direct data on the target compound’s activity or synthesis; comparisons are extrapolated from structural analogs.
- Evidence gaps exist for compounds with sulfone-containing heterocycles, limiting mechanistic insights.
Biological Activity
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Chloro-substituted phenyl group
- Dioxidoisothiazolidin moiety
- Ethoxyphenyl urea component
The molecular formula is , with a molecular weight of approximately 425.9 g/mol. The presence of the chloro substituent enhances the compound's reactivity, while the dioxidoisothiazolidin ring contributes to its biological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that diaryl urea derivatives can inhibit cancer cell proliferation effectively:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 1-(4-Chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |
| Sorafenib | A549 | 2.12 ± 0.18 |
| This compound | HCT-116 | Not yet determined |
These findings suggest that the compound may act through similar pathways as established anticancer agents like sorafenib, which targets the Raf/MEK/ERK signaling pathway.
The mechanism of action for this compound appears to involve interactions with specific molecular targets within cancer cells. The urea moiety allows it to form hydrogen bonds with enzymes and receptors critical for cellular signaling and proliferation. This interaction profile may enhance its efficacy as an anticancer agent.
Study 1: Synthesis and Evaluation
A study conducted on a series of urea derivatives demonstrated that modifications to the urea structure significantly impacted their biological activity. The synthesized derivatives were evaluated for their antiproliferative activity against various cancer cell lines using the MTT assay, revealing promising results for compounds with similar structural characteristics to our compound of interest .
Study 2: Structure–Activity Relationship (SAR)
Analyses of structure–activity relationships (SAR) indicated that specific substitutions on the phenyl rings influence the potency and selectivity of these compounds against cancer cells. For instance, compounds with electron-withdrawing groups at strategic positions exhibited enhanced biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
